molecular formula C9H22NO3P B15162520 (R)-1-Amino-3-methylbutylphosphonic acid diethyl ester CAS No. 159171-46-7

(R)-1-Amino-3-methylbutylphosphonic acid diethyl ester

Katalognummer: B15162520
CAS-Nummer: 159171-46-7
Molekulargewicht: 223.25 g/mol
InChI-Schlüssel: TVBLDWTXOYRRKF-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-Amino-3-methylbutylphosphonic acid diethyl ester is an organic compound that belongs to the class of phosphonic acid esters This compound is characterized by the presence of a phosphonic acid group esterified with diethyl groups and an amino group attached to a chiral carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-3-methylbutylphosphonic acid diethyl ester typically involves the esterification of phosphonic acid derivatives. One common method is the Steglich esterification, which employs carbodiimide coupling reagents such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) and a solvent such as dichloromethane . The reaction conditions are generally mild, and the process is efficient in forming the ester bond.

Industrial Production Methods

On an industrial scale, the production of ®-1-Amino-3-methylbutylphosphonic acid diethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Amino-3-methylbutylphosphonic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

Wissenschaftliche Forschungsanwendungen

®-1-Amino-3-methylbutylphosphonic acid diethyl ester has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-1-Amino-3-methylbutylphosphonic acid diethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phosphonic acid ester can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-1-Amino-3-methylbutylphosphonic acid diethyl ester is unique due to its combination of an amino group, a chiral center, and phosphonic acid ester groups. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .

Eigenschaften

CAS-Nummer

159171-46-7

Molekularformel

C9H22NO3P

Molekulargewicht

223.25 g/mol

IUPAC-Name

(1R)-1-diethoxyphosphoryl-3-methylbutan-1-amine

InChI

InChI=1S/C9H22NO3P/c1-5-12-14(11,13-6-2)9(10)7-8(3)4/h8-9H,5-7,10H2,1-4H3/t9-/m1/s1

InChI-Schlüssel

TVBLDWTXOYRRKF-SECBINFHSA-N

Isomerische SMILES

CCOP(=O)([C@H](CC(C)C)N)OCC

Kanonische SMILES

CCOP(=O)(C(CC(C)C)N)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.